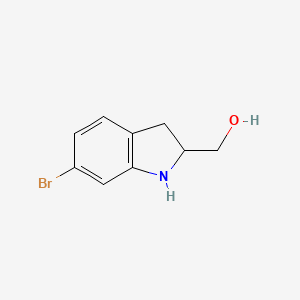
(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol” is a chemical compound with the molecular formula C9H10BrNO . It is a derivative of indole, a heterocyclic compound that is important in many biological compounds .
Molecular Structure Analysis
The molecular structure of “(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol” can be analyzed using techniques such as X-ray diffraction . Indole derivatives often have complex structures, with multiple sites occupied by various atoms .Chemical Reactions Analysis
Indole derivatives, including “(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol”, can undergo various chemical reactions . For example, they can react with other compounds to form new structures with different properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol” can be determined using various analytical techniques . These properties can include factors such as molecular weight, solubility, and stability .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Pyrolytic Synthesis and Chemical Reactivity : The compound has been involved in studies of pyrolytic synthesis, demonstrating its utility in forming complex structures such as isoindolo[2,1-a]indol-6-one through sigmatropic shift-elimination-cyclisation cascades. The catalytic reduction and ring-opening reactions of these compounds highlight their sensitive reactivity and potential for creating diverse molecular structures (Crawford et al., 2008).
Natural Product Synthesis : The compound and its brominated derivatives have been utilized in the synthesis of biologically active, naturally occurring products. This includes the total synthesis of complex molecules like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, showcasing its role in facilitating the generation of molecules with potential biological activities (Akbaba et al., 2010).
Antimicrobial and Antiproliferative Activities
Antimicrobial Activities : Research on brominated tryptophan derivatives, including those related to the compound , has indicated their potential in inhibiting the growth of bacteria such as Staphylococcus epidermidis. These findings open avenues for exploring antimicrobial agents derived from marine sponges and other natural sources (Segraves & Crews, 2005).
Antiinflammatory and Antiproliferative Activities : Derivatives of the compound have been synthesized and evaluated for their antiinflammatory and antiproliferative activities. This includes the creation of heterocycles from bromoindole carbohydrazides, indicating the potential of these compounds in developing new therapeutic agents (Narayana et al., 2009).
Catalytic and Synthetic Applications
Catalytic Oxidative Bromination : The compound and its derivatives have been studied for their roles in catalytic activities, particularly in the oxidative bromination of organic substrates. This demonstrates the utility of these compounds in organic synthesis and the development of new chemical processes (Maurya et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-2,4,8,11-12H,3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOIFXMCSOITKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=CC(=C2)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

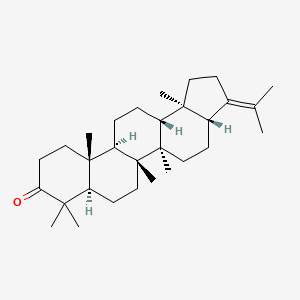
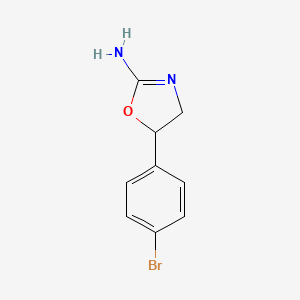
![Myristic acid, [1-14C]](/img/structure/B579962.png)
![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)

![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)
![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)
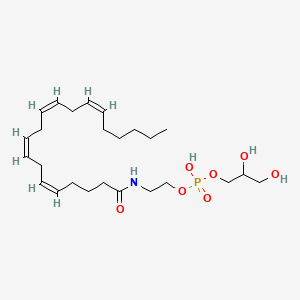
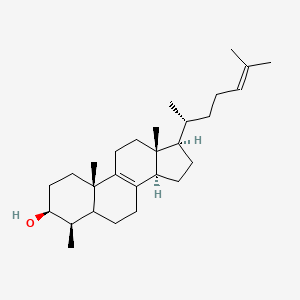
![3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579975.png)
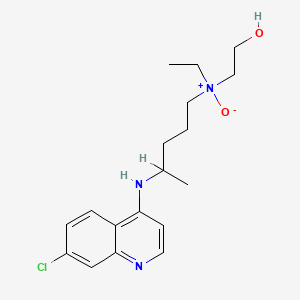
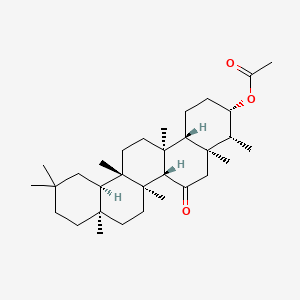
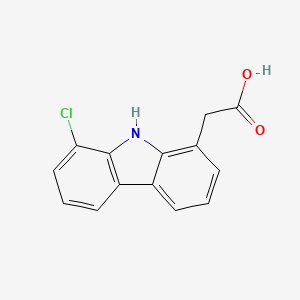
![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)